molecular formula C21H27N3O6 B3940208 1-(3,4-dimethoxybenzyl)-4-(4-pyridinylmethyl)piperazine oxalate

1-(3,4-dimethoxybenzyl)-4-(4-pyridinylmethyl)piperazine oxalate

Cat. No. B3940208
M. Wt: 417.5 g/mol
InChI Key: OQMKEYFBQRMLBC-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

1-(3,4-dimethoxybenzyl)-4-(4-pyridinylmethyl)piperazine oxalate, also known as DPPE, is a synthetic compound that has gained attention in scientific research due to its potential therapeutic applications. DPPE is a piperazine derivative that exhibits high affinity for serotonin receptors, making it a promising candidate for the treatment of various psychiatric and neurological disorders.

Mechanism of Action

1-(3,4-dimethoxybenzyl)-4-(4-pyridinylmethyl)piperazine oxalate exerts its effects through the modulation of serotonin receptors in the brain. Specifically, it has high affinity for the 5-HT1A receptor, which is involved in the regulation of mood and anxiety. 1-(3,4-dimethoxybenzyl)-4-(4-pyridinylmethyl)piperazine oxalate also affects the dopamine system, which is involved in the reward pathway and drug addiction.
Biochemical and Physiological Effects
1-(3,4-dimethoxybenzyl)-4-(4-pyridinylmethyl)piperazine oxalate has been shown to increase the levels of serotonin and dopamine in the brain, which may contribute to its therapeutic effects. It also has been shown to reduce the levels of stress hormones such as cortisol, which may contribute to its anxiolytic effects.

Advantages and Limitations for Lab Experiments

1-(3,4-dimethoxybenzyl)-4-(4-pyridinylmethyl)piperazine oxalate has several advantages for laboratory experiments, including its high potency and selectivity for serotonin receptors. However, its limited solubility in water can make it difficult to administer in certain experimental settings. Additionally, its effects may vary depending on the species and strain of animal used in the experiment.

Future Directions

There are several potential future directions for research on 1-(3,4-dimethoxybenzyl)-4-(4-pyridinylmethyl)piperazine oxalate. One area of interest is the development of more selective and potent 1-(3,4-dimethoxybenzyl)-4-(4-pyridinylmethyl)piperazine oxalate analogs that may have improved therapeutic properties. Additionally, further studies are needed to elucidate the precise mechanisms underlying 1-(3,4-dimethoxybenzyl)-4-(4-pyridinylmethyl)piperazine oxalate's effects on serotonin and dopamine systems. Finally, clinical trials are needed to determine the safety and efficacy of 1-(3,4-dimethoxybenzyl)-4-(4-pyridinylmethyl)piperazine oxalate in humans.

Scientific Research Applications

1-(3,4-dimethoxybenzyl)-4-(4-pyridinylmethyl)piperazine oxalate has been extensively studied for its potential therapeutic applications. It has been shown to exhibit antidepressant and anxiolytic effects in animal models of depression and anxiety. 1-(3,4-dimethoxybenzyl)-4-(4-pyridinylmethyl)piperazine oxalate also shows promise in the treatment of drug addiction, as it has been shown to reduce drug-seeking behavior in animal models of addiction.

properties

IUPAC Name

1-[(3,4-dimethoxyphenyl)methyl]-4-(pyridin-4-ylmethyl)piperazine;oxalic acid
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C19H25N3O2.C2H2O4/c1-23-18-4-3-17(13-19(18)24-2)15-22-11-9-21(10-12-22)14-16-5-7-20-8-6-16;3-1(4)2(5)6/h3-8,13H,9-12,14-15H2,1-2H3;(H,3,4)(H,5,6)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

OQMKEYFBQRMLBC-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COC1=C(C=C(C=C1)CN2CCN(CC2)CC3=CC=NC=C3)OC.C(=O)(C(=O)O)O
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C21H27N3O6
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

417.5 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

1-[(3,4-Dimethoxyphenyl)methyl]-4-(pyridin-4-ylmethyl)piperazine;oxalic acid

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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